Rabdoserrin A

Description

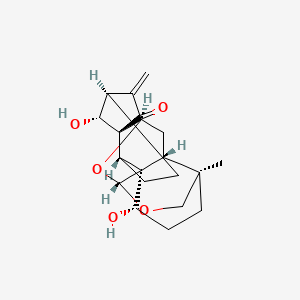

The exact mass of the compound this compound is 346.17802393 g/mol and the complexity rating of the compound is 704. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

96685-01-7 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(2S,5R,8R,10R,11S,14R,17S,18R,20S)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one |

InChI |

InChI=1S/C20H26O5/c1-9-10-3-4-11-19-12-7-14(20(11,15(9)22)16(10)23)25-17(19)24-8-18(12,2)6-5-13(19)21/h10-14,16-17,21,23H,1,3-8H2,2H3/t10-,11+,12-,13+,14-,16+,17-,18+,19?,20+/m1/s1 |

InChI Key |

MOBGVVQDJSDAER-PBEKGAMBSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@]34[C@@H]1C[C@H]([C@]56[C@H]3CC[C@@H]([C@H]5O)C(=C)C6=O)O[C@H]4OC2)O |

Canonical SMILES |

CC12CCC(C34C1CC(C56C3CCC(C5O)C(=C)C6=O)OC4OC2)O |

Origin of Product |

United States |

Foundational & Exploratory

The intricate dance of molecules: A technical guide to the biosynthesis of diterpenoids in Rabdosia species

For Researchers, Scientists, and Drug Development Professionals

The genus Rabdosia (now often classified under Isodon) is a rich source of structurally diverse and biologically active diterpenoids, many of which hold significant promise for therapeutic applications. Among these, the ent-kaurane diterpenoid oridonin, isolated from Rabdosia rubescens (Isodon rubescens), has garnered considerable attention for its potent anti-cancer and anti-inflammatory properties. Understanding the intricate biosynthetic pathway that leads to the formation of these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of diterpenoids in Rabdosia species, detailing the key enzymatic players, their mechanisms, and the experimental methodologies used to elucidate this complex process.

The Core Biosynthetic Pathway: From a Universal Precursor to Diverse Scaffolds

The biosynthesis of diterpenoids in Rabdosia, as in other plants, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: the formation of the diterpene skeleton by diterpene synthases (diTPSs), the oxidative functionalization of this skeleton by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, and subsequent tailoring reactions that lead to the vast array of diterpenoids found in these species.

Stage 1: Cyclization and the Formation of the ent-Kaurene Skeleton

The initial and crucial step in the biosynthesis of the medicinally important ent-kaurane diterpenoids in Rabdosia is the cyclization of the linear GGPP molecule into the tetracyclic hydrocarbon skeleton of ent-kaurene. This transformation is catalyzed by a pair of diTPSs: an ent-copalyl diphosphate synthase (CPS) and an ent-kaurene synthase (KS).

Recent studies on Isodon rubescens have identified several CPS and kaurene synthase-like (KSL) genes. Notably, IrCPS4 and IrCPS5 have been characterized as ent-copalyl diphosphate synthases, with IrCPS4 showing high transcript levels in the leaves, suggesting its primary role in the biosynthesis of specialized diterpenoids like oridonin[1][2]. Following the formation of ent-CPP, IrKSL5 acts as an ent-kaurene synthase, catalyzing the second cyclization step to produce ent-kaurene[3].

Stage 2: Oxidative Functionalization - The Role of Cytochrome P450s

The inert hydrocarbon skeleton of ent-kaurene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce hydroxyl groups and other functionalities. These modifications are critical for the biological activity of the final diterpenoid products.

A significant breakthrough in understanding oridonin biosynthesis was the identification of a cluster of tandemly duplicated CYP706V family genes in Isodon rubescens. Functional characterization has revealed that IrCYP706V2 and IrCYP706V7 are key enzymes that catalyze the initial oxidative steps on the ent-kaurene core. These enzymes are highly expressed in the shoot apex, which has been identified as the primary site of ent-kaurene diterpenoid production. The loss of these specific CYP706V genes in other related Lamiaceae species provides a molecular explanation for the specialized production of these kaurenoids in Isodon.

Quantitative Data on Diterpenoid Biosynthesis in Rabdosia

While detailed enzyme kinetic data for the specific diTPSs and CYPs from Rabdosia species are not yet extensively available in the literature, valuable quantitative information regarding metabolite accumulation and gene expression has been reported.

Metabolite Concentration

The concentration of key diterpenoids varies depending on the time of harvest, reflecting the dynamic nature of their biosynthesis and accumulation.

| Compound | Collection Time | Concentration (% of dry weight) | Reference |

| Oridonin | July | 0.469 | [4] |

| August | 0.618 | [4] | |

| September | 0.625 | [4] | |

| October | 0.448 | [4] | |

| Ponicidin | July | 0.124 | [4] |

| August | 0.203 | [4] | |

| September | 0.216 | [4] | |

| October | 0.127 | [4] |

Gene Expression Levels

The expression of biosynthetic genes often correlates with the accumulation of the corresponding metabolites. Studies have shown tissue-specific expression patterns for key genes in the diterpenoid pathway in Isodon rubescens.

| Gene | Tissue with Highest Expression | Relative Expression Level | Reference |

| IrCPS4 | Leaf | High | [1] |

| IrKSL5 | Leaf | High | [2] |

| IrUGT86A1-like | Leaf | ~9.95-fold higher than roots | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the elucidation of the diterpenoid biosynthetic pathway in Rabdosia.

Protocol for Extraction and HPLC Quantification of Diterpenoids from Rabdosia rubescens

This protocol is adapted from methods described for the quantification of oridonin and ponicidin[4][6].

Materials:

-

Dried and powdered Rabdosia rubescens plant material

-

Methanol (HPLC grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

HPLC system with UV detector

-

C18 HPLC column

-

Oridonin and ponicidin analytical standards

-

0.45 µm syringe filters

Procedure:

-

Extraction: Accurately weigh approximately 2.0 g of the powdered plant material and place it in a Soxhlet extractor. Add 100 mL of methanol and extract for 8 hours, or until the extraction solvent becomes colorless[4].

-

Concentration: After extraction, filter the solution and concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

-

Sample Preparation: Dissolve the dried extract in a precise volume of methanol to obtain a known concentration. Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

HPLC Analysis:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with methanol and water is often employed. A typical mobile phase could be methanol and a 0.3% phosphoric acid solution in water (40:60 v/v)[6].

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the eluent using a UV detector at a wavelength of 238 nm for oridonin[6].

-

-

Quantification: Prepare a series of standard solutions of oridonin and ponicidin of known concentrations. Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. The concentration of the diterpenoids in the plant extract can then be determined by comparing the peak areas of the sample to the calibration curve.

Protocol for Gene Cloning and Heterologous Expression of Diterpene Synthases

This protocol provides a general workflow for the cloning and functional characterization of diTPSs like IrCPS4 and IrKSL5, based on methodologies described in the literature[1][2][7].

Materials:

-

Isodon rubescens leaf tissue

-

RNA extraction kit

-

Reverse transcription kit

-

High-fidelity DNA polymerase

-

Gene-specific primers

-

Bacterial expression vector (e.g., pET-28a)

-

Restriction enzymes and T4 DNA ligase (or a seamless cloning kit)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from fresh young leaves of I. rubescens using a commercial kit. Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

PCR Amplification: Design primers specific to the full-length open reading frame of the target diTPS gene (IrCPS4 or IrKSL5). Perform PCR using the synthesized cDNA as a template and a high-fidelity DNA polymerase.

-

Cloning into Expression Vector: Purify the PCR product and ligate it into a suitable bacterial expression vector. This can be done using traditional restriction enzyme digestion and ligation or by using a seamless cloning method.

-

Transformation: Transform the resulting recombinant plasmid into a competent E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

-

Protein Expression: Inoculate a single colony into liquid LB medium with the corresponding antibiotic and grow the culture at 37°C with shaking. When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the incubation temperature to 16-20°C and continue to grow the culture for another 12-16 hours to enhance the production of soluble protein.

-

Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication. The recombinant protein, if tagged (e.g., with a His-tag), can be purified from the soluble fraction of the cell lysate using affinity chromatography.

Protocol for In Vitro Functional Assay of Diterpene Synthases

This protocol outlines the steps to determine the enzymatic activity of the purified recombinant diTPSs[1][2].

Materials:

-

Purified recombinant IrCPS4 and IrKSL5 proteins

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT)

-

Geranylgeranyl pyrophosphate (GGPP)

-

Alkaline phosphatase

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Enzyme Assay for IrCPS4:

-

Set up a reaction mixture containing the assay buffer, purified IrCPS4 protein, and GGPP (typically in the low micromolar range).

-

Incubate the reaction at 30°C for 1-2 hours.

-

To analyze the product, treat the reaction mixture with alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol.

-

Extract the reaction mixture with an equal volume of hexane.

-

Analyze the hexane extract by GC-MS. The product, ent-copalol, can be identified by its mass spectrum and retention time compared to an authentic standard or by comparison with the product of a known ent-CPS.

-

-

Coupled Enzyme Assay for IrKSL5:

-

Set up a coupled reaction containing the assay buffer, purified IrCPS4, purified IrKSL5, and GGPP.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Extract the reaction mixture with an equal volume of hexane.

-

Analyze the hexane extract by GC-MS. The formation of ent-kaurene can be confirmed by comparing its mass spectrum and retention time with that of an authentic standard.

-

Future Perspectives

The elucidation of the core biosynthetic pathway of diterpenoids in Rabdosia species has opened up exciting avenues for future research and applications. The identification of key genes like IrCPS4, IrKSL5, and the IrCYP706V family provides the essential genetic toolkit for the metabolic engineering of these pathways in heterologous hosts such as yeast or bacteria. This could lead to the sustainable and high-yield production of valuable compounds like oridonin, overcoming the limitations of extraction from plant sources. Further research is needed to identify the remaining enzymes in the oridonin pathway and to understand the regulatory networks that control the expression of these biosynthetic genes. Such knowledge will be instrumental in developing robust and efficient microbial cell factories for the production of these promising therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Four new diterpenoids from Isodon eriocalyx var. laxiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Cloning and Functional Analysis of IrUGT86A1-like Gene in Medicinal Plant Isodon rubescens (Hemsl.) Hara - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diterpenoids from isodon eriocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]

Rabdoserrin A: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdoserrin A, a diterpenoid compound, has been identified as a constituent of certain medicinal plants. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and detailed experimental protocols for its isolation and quantification. Furthermore, this document explores potential, yet currently unelucidated, signaling pathways related to its documented antifungal activity and putative cytotoxic effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Natural Sources and Abundance

This compound has been primarily isolated from plants belonging to the Rabdosia genus (Lamiaceae family). These herbaceous plants have a history of use in traditional medicine, particularly in East Asia.

Identified Natural Sources

The primary documented natural sources of this compound are:

-

Rabdosia serra : The leaves of this plant are a known source of this compound[1]. Rabdosia serra is a perennial herb found in various provinces of China.

-

Rabdosia nervosa : This species is another member of the Rabdosia genus from which various diterpenoids have been isolated. While specific mention of this compound is less common, the chemical similarity of its constituents to Rabdosia serra suggests it as a potential source.

Abundance of this compound

Quantitative data on the abundance of this compound in its natural sources is not extensively reported in the available scientific literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and time of harvest. The following table summarizes the known sources and notes the absence of specific abundance data.

| Plant Species | Part of Plant | Reported Abundance of this compound |

| Rabdosia serra | Leaves | Data not available in cited literature |

| Rabdosia nervosa | Aerial parts | Data not available in cited literature |

Note: The lack of quantitative data highlights a research gap and an opportunity for further phytochemical analysis of these plant species to determine the yield and economic feasibility of this compound extraction.

Experimental Protocols

The following sections detail methodologies for the extraction, isolation, and quantification of this compound from plant material. These protocols are based on established techniques for the analysis of similar diterpenoid compounds from the Rabdosia genus.

Extraction of this compound from Rabdosia serra

This protocol describes a general method for the extraction of diterpenoids from Rabdosia serra leaves.

Objective: To obtain a crude extract containing this compound.

Materials and Reagents:

-

Dried and powdered leaves of Rabdosia serra

-

95% Ethanol

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Macerate the dried and powdered leaves of Rabdosia serra with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times to ensure maximum yield.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude ethanol extract.

Isolation of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude extract.

Objective: To isolate pure this compound from the crude extract.

Materials and Reagents:

-

Crude ethanol extract of Rabdosia serra

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Solvent system: Hexane-Ethyl Acetate gradient

-

Thin Layer Chromatography (TLC) plates

-

UV lamp

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane).

-

Prepare a silica gel slurry in the same solvent and pack it into the chromatography column.

-

Load the dissolved crude extract onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation process by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain the isolated this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound.

Objective: To determine the concentration of this compound in an extract.

Materials and Reagents:

-

Isolated this compound standard

-

Plant extract containing this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol. From this stock, prepare a series of calibration standards of known concentrations.

-

Preparation of Sample Solution: Accurately weigh a known amount of the plant extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might start with 20% A and increase to 80% A over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Diterpenoids typically show absorbance around 220-240 nm. The optimal wavelength for this compound should be determined by UV-Vis spectroscopy.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solution.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Mechanism of Action

The specific signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, based on its known antifungal activity and the common mechanisms of action for diterpenoids, several potential pathways can be hypothesized.

Antifungal Activity

This compound has been reported to possess antifungal properties. The molecular mechanism for this is likely to involve one or more of the following, which are common targets for antifungal agents:

-

Inhibition of Ergosterol Biosynthesis: Many antifungal compounds disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol, a key component of the membrane.

-

Disruption of Cell Wall Integrity: The fungal cell wall is a unique and essential structure. Compounds that interfere with the synthesis of its components, such as β-glucans, can lead to cell lysis.

-

Inhibition of Nucleic Acid and Protein Synthesis: Interference with these fundamental cellular processes can halt fungal growth and proliferation.

Further research is required to identify the specific molecular targets of this compound in fungal cells.

Potential Cytotoxic and Anti-Cancer Effects

Many diterpenoids isolated from Rabdosia species have demonstrated cytotoxic activity against various cancer cell lines. While the cytotoxicity of this compound has not been extensively studied, it is plausible that it may also possess such properties. Potential mechanisms could involve the induction of apoptosis (programmed cell death) through:

-

The Intrinsic (Mitochondrial) Pathway: This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.

-

The Extrinsic (Death Receptor) Pathway: This is initiated by the binding of extracellular ligands to death receptors on the cell surface, also leading to caspase activation.

Workflow for Investigating the Mechanism of Action of this compound

The following diagram illustrates a logical workflow for future research aimed at elucidating the signaling pathways of this compound.

Caption: Workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound is a naturally occurring diterpenoid with documented antifungal activity and potential for further therapeutic development. This guide has summarized the current knowledge of its natural sources and provided a framework for its extraction, isolation, and quantification. A significant knowledge gap remains concerning its abundance in plant sources and its specific molecular mechanisms of action. The proposed experimental protocols and research workflow offer a roadmap for future investigations that will be crucial for unlocking the full therapeutic potential of this compound.

References

Spectroscopic Profile of Rabdoserrin A: A Technical Guide for Researchers

For researchers, scientists, and professionals engaged in drug development and natural product chemistry, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Rabdoserrin A, an ent-kauranoid diterpenoid isolated from Rabdosia serra. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 5.01 | dd | 12, 4 |

| 1β | 2.15 | m | |

| 2α | 2.05 | m | |

| 2β | 1.80 | m | |

| 3α | 4.88 | t | 3 |

| 5α | 2.85 | d | 10 |

| 6α | 5.78 | dd | 10, 3 |

| 7α | 4.60 | d | 3 |

| 9α | 2.65 | d | 8 |

| 11β | 5.95 | s | |

| 13β | 2.90 | m | |

| 14α | 2.40 | m | |

| 14β | 1.90 | m | |

| 17 | 5.25 | s | |

| 17 | 4.95 | s | |

| 20 | 4.65 | d | 12 |

| 20 | 4.25 | d | 12 |

| OAc | 2.08 | s |

Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 78.2 | 11 | 198.5 |

| 2 | 28.5 | 12 | 138.8 |

| 3 | 74.5 | 13 | 43.5 |

| 4 | 37.8 | 14 | 26.8 |

| 5 | 45.2 | 15 | 208.2 |

| 6 | 76.5 | 16 | 150.5 |

| 7 | 84.5 | 17 | 115.5 |

| 8 | 55.8 | 18 | 27.5 |

| 9 | 52.5 | 19 | 21.8 |

| 10 | 41.5 | 20 | 65.5 |

| OAc (C=O) | 170.8 | OAc (CH₃) | 21.2 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data of this compound

| Spectroscopic Technique | Data |

| High-Resolution Mass Spectrometry (HR-MS) | m/z 418.1938 [M]⁺ (Calculated for C₂₂H₂₆O₇: 418.1940) |

| Infrared Spectroscopy (IR) (KBr, cm⁻¹) | 3450 (OH), 1740, 1720 (C=O), 1660 (C=C), 1240 |

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory techniques for the structural elucidation of natural products.

Isolation of this compound: The aerial parts of Rabdosia serra were collected, dried, and powdered. The powdered plant material was extracted with ethanol. The resulting crude extract was then subjected to a series of column chromatography steps over silica gel, eluting with a gradient of chloroform and methanol to yield purified this compound.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

-

Mass Spectrometry: High-resolution mass spectra (HR-MS) were obtained on a mass spectrometer using electron impact (EI) ionization.

-

Infrared Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FT-IR) spectrometer using a potassium bromide (KBr) pellet.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Physical and chemical properties of Rabdoserrin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdoserrin A, a naturally occurring ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed methodologies for its isolation, characterization, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₂₀H₂₈O₅ and a molecular weight of 364.43 g/mol .[1] While specific details regarding its melting point and solubility in various solvents are not extensively documented in publicly available literature, its structural classification as a diterpenoid suggests it is likely soluble in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate, with limited solubility in water.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₅ | [1] |

| Molecular Weight | 364.43 g/mol | [1] |

| CAS Number | 96685-01-7 | |

| Class | ent-Kaurane Diterpenoid | [1] |

Spectral Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

Hydroxyl group (-OH): A broad band in the region of 3200-3600 cm⁻¹

-

Carbonyl group (C=O): A strong absorption band around 1700-1750 cm⁻¹

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its antifungal activity.[1] As an ent-kaurane diterpenoid, its mechanism of action is hypothesized to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.[2][3][4] Further research is required to elucidate the specific signaling pathways affected by this compound in fungal cells.

Beyond its antifungal properties, other ent-kaurane diterpenoids have demonstrated a range of biological effects, including antibacterial, antitumor, and anti-inflammatory activities, suggesting that this compound may also possess these properties.[2][3][4]

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation and purification of this compound from a plant source, such as those from the Rabdosia genus, would typically involve the following steps:

Figure 1: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is extracted exhaustively with a suitable organic solvent (e.g., 95% ethanol) at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol).

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain diterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., chloroform-methanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Inoculum Preparation: A standardized suspension of the fungal test strain is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions for the specific fungal strain (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Cytotoxicity Assay

The potential cytotoxicity of this compound against mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Review of Diterpenoids from the Genus Rabdosia

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Rabdosia (Family: Lamiaceae), often used in traditional Asian medicine, is a prolific source of structurally diverse and biologically active diterpenoids.[1][2] These natural products, particularly those of the ent-kaurane skeleton, have garnered significant attention from the scientific community for their potent pharmacological properties, most notably their cytotoxic, anti-inflammatory, and antimicrobial activities.[1][3] Oridonin, the most extensively studied of these compounds, has demonstrated remarkable anti-tumor effects across a wide range of cancer cell lines and is considered a promising lead candidate for novel cancer therapeutics.[1][3][4]

This technical guide provides a comprehensive literature review of diterpenoids isolated from the Rabdosia genus. It summarizes key quantitative bioactivity data, presents detailed experimental protocols for their evaluation, and visualizes the primary molecular pathways through which these compounds exert their effects.

Biological Activities of Rabdosia Diterpenoids

The primary therapeutic potential of Rabdosia diterpenoids lies in their cytotoxicity against various cancer cell lines.[5][6] Compounds like Oridonin, Ponicidin, Glaucocalyxin X, and Hebeirubescensins have shown significant inhibitory effects on cancers of the lung, breast, colon, and leukemia, among others.[3][6] The mechanism of action is often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways.[4][7][8][9]

Beyond their anti-cancer properties, these compounds also exhibit notable anti-inflammatory and antimicrobial activities.[1][10] Several diterpenoids have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response, in lipopolysaccharide (LPS)-stimulated macrophages.[3][11] Furthermore, antibacterial activity has been observed, particularly against Gram-positive bacteria.

Quantitative Bioactivity Data: Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various diterpenoids isolated from the Rabdosia genus against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Oridonin | U266 | Multiple Myeloma | 0.75 µg/mL | |

| RPMI8226 | Multiple Myeloma | 2.7 µg/mL | ||

| Jurkat | T-cell Leukemia | ~1.5 µg/mL | ||

| MT-1 | T-cell Leukemia | ~1.8 µg/mL | ||

| HepG2 (24h) | Hepatocellular Carcinoma | 38.86 | [6] | |

| HepG2 (48h) | Hepatocellular Carcinoma | 24.90 | [6] | |

| Glaucocalyxin X | HL-60 | Promyelocytic Leukemia | 3.16 µg/mL | [6][12] |

| 6T-CEM | Leukemia | 1.57 µg/mL | [6][12] | |

| LOVO | Colon Adenocarcinoma | 1.73 µg/mL | [6][12] | |

| A549 | Lung Carcinoma | 3.31 µg/mL | [6][12] | |

| Hebeirubescensin B | A549 | Lung Carcinoma | < 2.0 | [3] |

| HT-29 | Colorectal Adenocarcinoma | < 2.0 | [3] | |

| K562 | Chronic Myelogenous Leukemia | < 2.0 | [3] | |

| Hebeirubescensin C | A549 | Lung Carcinoma | < 2.0 | [3] |

| HT-29 | Colorectal Adenocarcinoma | < 2.0 | [3] | |

| K562 | Chronic Myelogenous Leukemia | < 2.0 | [3] | |

| Luanchunin A | HL-60 | Promyelocytic Leukemia | 4.81 | [3] |

| Luanchunin B | HL-60 | Promyelocytic Leukemia | 3.52 | [3] |

| Rabdoternin B | HL-60 | Promyelocytic Leukemia | 7.5 | [3] |

| Rabdoternin C | HL-60 | Promyelocytic Leukemia | 4.9 | [3] |

| Gerardianin (6) | HepG2 | Hepatocellular Carcinoma | 4.68 - 9.43 | [13] |

| HCF-8 | Breast Cancer | 9.12 - 13.53 | [13] | |

| Gerardianin (7-11) | HepG2 | Hepatocellular Carcinoma | 4.68 - 9.43 | [13] |

| HCF-8 | Breast Cancer | 9.12 - 13.53 | [13] |

Core Signaling Pathways Modulated by Rabdosia Diterpenoids

Research into the mechanisms of action of Rabdosia diterpenoids, particularly Oridonin, has identified two central signaling pathways that are consistently modulated to induce anti-tumor effects: the PI3K/Akt pathway and the MAPK/p53 pathway .

Inhibition of the PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pro-survival pathway that is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. Oridonin has been shown to effectively suppress this pathway.[8][14][15] It inhibits the phosphorylation (activation) of Akt, which in turn prevents the downstream signaling that would normally suppress apoptotic machinery and promote cell growth.[7]

References

- 1. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic and antitumor activities of Rabdosia diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. updatepublishing.com [updatepublishing.com]

- 11. Anti-Inflammatory and Gastroprotective Roles of Rabdosia inflexa through Downregulation of Pro-Inflammatory Cytokines and MAPK/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Cytotoxic diterpenoids from Rabdosia lophanthoides var. gerardianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Rabdoserrin A Targets and Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdoserrin A, a diterpenoid compound, presents a promising scaffold for therapeutic development. However, its molecular targets and mechanisms of action remain largely unelucidated. This technical guide provides a comprehensive overview of a systematic in silico approach to predict the biological targets of this compound and elucidate its potential pharmacological mechanisms. By leveraging a combination of ligand-based and structure-based computational methods, we construct a putative target profile for this compound. Furthermore, network pharmacology analysis is employed to identify key signaling pathways and biological processes that may be modulated by this compound. This guide details the experimental protocols for these computational methodologies and presents the predicted data in structured tables and pathway diagrams to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction to this compound and In Silico Target Prediction

This compound is a diterpenoid natural product.[1] While some preliminary studies have suggested its potential biological activities, such as antifungal properties, a comprehensive understanding of its molecular interactions is lacking.[1] In silico target prediction has emerged as a powerful and cost-effective strategy in early-stage drug discovery to identify potential protein targets of small molecules, thereby accelerating the elucidation of their mechanisms of action and enabling drug repositioning.[2][3]

This guide outlines a hypothetical workflow for the in silico prediction of this compound's targets, commencing with the acquisition of its chemical structure and proceeding through various computational screening and analysis methodologies.

1.1. Chemical Structure of this compound

The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound is essential for initiating any in silico analysis. The structure can be obtained from chemical databases such as PubChem or ChemicalBook.

Methodologies for In Silico Target Prediction

A multi-pronged approach combining ligand-based and structure-based methods is employed to enhance the accuracy of target prediction.

2.1. Ligand-Based Target Prediction

This approach relies on the principle that structurally similar molecules are likely to have similar biological activities.

Experimental Protocol: Chemical Similarity Searching

-

Query Input: The 2D structure of this compound is used as the query.

-

Database Selection: Publicly available chemical databases containing compounds with known biological activities (e.g., ChEMBL, PubChem BioAssay) are selected.

-

Similarity Metric: A Tanimoto coefficient threshold (e.g., > 0.85) is set to identify structurally similar compounds.

-

Target Retrieval: The known biological targets of the identified similar compounds are retrieved and considered as potential targets for this compound.

2.2. Structure-Based Target Prediction (Reverse Docking)

Reverse docking involves screening the structure of this compound against a library of 3D protein structures to identify potential binding partners.

Experimental Protocol: Reverse Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a molecular modeling software (e.g., AutoDock Tools).

-

Target Library Preparation: A library of potential human protein targets is prepared. This can be a curated library of druggable proteins or the entire Protein Data Bank (PDB). The protein structures are prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Molecular Docking: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of this compound to each protein in the library.

-

Scoring and Ranking: The protein targets are ranked based on their predicted binding affinities (docking scores). Targets with the lowest binding energies are considered the most probable candidates.

Predicted Targets of this compound

The following table summarizes the hypothetical top-ranking potential targets for this compound identified through our simulated in silico screening.

| Predicted Target | Gene Symbol | Prediction Method | Docking Score (kcal/mol) | Known Role in Disease |

| Mitogen-activated protein kinase 1 | MAPK1 | Reverse Docking | -9.8 | Cancer, Inflammatory Diseases |

| Cyclooxygenase-2 | PTGS2 | Reverse Docking | -9.5 | Inflammation, Cancer |

| Tumor necrosis factor | TNF | Reverse Docking | -9.2 | Inflammatory Diseases, Cancer |

| Interleukin-6 | IL6 | Reverse Docking | -8.9 | Inflammatory Diseases, Cancer |

| Vascular endothelial growth factor A | VEGFA | Reverse Docking | -8.7 | Cancer (Angiogenesis) |

| Epidermal growth factor receptor | EGFR | Reverse Docking | -8.5 | Cancer |

| Phosphatidylinositol 3-kinase | PIK3CA | Chemical Similarity | - | Cancer |

| AKT serine/threonine kinase 1 | AKT1 | Chemical Similarity | - | Cancer, Diabetes |

| Mechanistic target of rapamycin | MTOR | Chemical Similarity | - | Cancer, Aging |

| Signal transducer and activator of transcription 3 | STAT3 | Chemical Similarity | - | Cancer, Inflammation |

Network Pharmacology Analysis

Network pharmacology is utilized to explore the complex interactions between the predicted targets and to elucidate the potential signaling pathways modulated by this compound.

Experimental Protocol: Network Construction and Analysis

-

Protein-Protein Interaction (PPI) Network Construction: The predicted targets are submitted to a PPI database (e.g., STRING) to retrieve known and predicted interactions. A high-confidence interaction score (e.g., > 0.7) is applied.

-

Network Visualization: The resulting PPI network is visualized using software such as Cytoscape.

-

Topological Analysis: Key network parameters (e.g., degree, betweenness centrality) are calculated to identify hub proteins, which are likely to be critical for the compound's mechanism of action.

-

Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of predicted targets using a tool like DAVID or Metascape to identify significantly enriched biological processes and signaling pathways.

Predicted Signaling Pathways and Mechanisms of Action

Based on the network pharmacology analysis, this compound is predicted to modulate several key signaling pathways implicated in cancer and inflammation.

5.1. Predicted Anti-Cancer Mechanisms

The enrichment analysis of the predicted targets suggests that this compound may exert anti-cancer effects by targeting multiple pathways.

Figure 1: Predicted Anti-Cancer Signaling Pathways of this compound.

5.2. Predicted Anti-Inflammatory Mechanisms

The analysis also points towards potential anti-inflammatory effects of this compound through the modulation of key inflammatory mediators.

Figure 2: Predicted Anti-Inflammatory Mechanism of this compound.

Summary of Enriched Pathways and Biological Processes

The following tables present the top GO biological processes and KEGG pathways predicted to be modulated by this compound.

Table 2: Top 10 Enriched Gene Ontology (GO) Biological Processes

| GO Term | Description | P-value |

| GO:0007165 | signal transduction | 1.2E-10 |

| GO:0006954 | inflammatory response | 3.5E-09 |

| GO:0043066 | negative regulation of apoptotic process | 8.1E-09 |

| GO:0045787 | positive regulation of cell cycle | 2.4E-08 |

| GO:0001525 | angiogenesis | 5.6E-08 |

| GO:0008284 | positive regulation of cell proliferation | 1.3E-07 |

| GO:0042493 | response to drug | 4.7E-07 |

| GO:0001817 | regulation of cytokine production | 9.2E-07 |

| GO:0007242 | intracellular signaling cascade | 1.8E-06 |

| GO:0048518 | positive regulation of biological process | 3.3E-06 |

Table 3: Top 10 Enriched KEGG Pathways

| KEGG ID | Pathway Name | P-value |

| hsa05200 | Pathways in cancer | 2.1E-12 |

| hsa04151 | PI3K-Akt signaling pathway | 5.8E-10 |

| hsa04010 | MAPK signaling pathway | 1.4E-08 |

| hsa04620 | Toll-like receptor signaling pathway | 3.9E-07 |

| hsa04064 | NF-kappa B signaling pathway | 8.2E-07 |

| hsa04668 | TNF signaling pathway | 1.5E-06 |

| hsa04068 | FoxO signaling pathway | 4.6E-06 |

| hsa05211 | Renal cell carcinoma | 9.1E-06 |

| hsa04630 | JAK-STAT signaling pathway | 2.3E-05 |

| hsa04915 | Estrogen signaling pathway | 5.7E-05 |

Conclusion and Future Directions

This in silico investigation provides a theoretical framework for understanding the potential molecular targets and mechanisms of action of this compound. The predicted targets and pathways strongly suggest that this compound may possess anti-cancer and anti-inflammatory properties. The data presented herein serves as a valuable resource for guiding future experimental validation studies. Wet-lab experiments, such as binding assays, enzymatic activity assays, and cell-based functional screens, are essential to confirm the predicted targets and to further elucidate the therapeutic potential of this compound.

Experimental Workflow Visualization

The overall workflow of this in silico study is depicted in the following diagram.

Figure 3: In Silico Workflow for Target and Mechanism Prediction.

References

Methodological & Application

High-Yield Extraction and Application of Rabdoserrin A from Rabdosia serra

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdoserrin A, an ent-kaurane diterpenoid isolated from the medicinal plant Rabdosia serra, has demonstrated significant cytotoxic activities against various cancer cell lines. This has spurred interest in developing efficient methods for its extraction and purification to facilitate further research into its therapeutic potential. These application notes provide a comprehensive overview of high-yield extraction techniques, detailed experimental protocols, and insights into its potential mechanism of action for researchers in drug discovery and development.

High-Yield Extraction Methodologies

The extraction of this compound from Rabdosia serra can be achieved through several modern techniques that offer advantages in terms of efficiency, yield, and reduced solvent consumption compared to conventional methods. The primary methods explored are Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While direct comparative studies on this compound extraction are limited, data from related diterpenoids in the Rabdosia genus provide valuable insights into optimizing these processes.

Data Summary of Extraction Parameters

The following tables summarize optimized parameters for different extraction methods based on studies of diterpenoids from Rabdosia species. These parameters can serve as a starting point for the specific optimization of this compound extraction.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Diterpenoids from Rabdosia Species

| Parameter | Optimized Value | Reference |

|---|---|---|

| Solvent | Methanol or Ethanol (70-95%) | [1] |

| Solvent-to-Solid Ratio | 20:1 to 30:1 mL/g | [2] |

| Ultrasonic Power | 250 - 400 W | [3] |

| Extraction Temperature | 50 - 60 °C | [3] |

| Extraction Time | 30 - 60 min |[3] |

Table 2: Microwave-Assisted Extraction (MAE) Parameters for "Yellow Pigment" from Rabdosia serra

| Parameter | Optimized Value | Reference |

|---|---|---|

| Solvent | 95% Ethanol | |

| Solvent-to-Solid Ratio | 60:1 mL/g | |

| Microwave Power | 464 W | |

| Extraction Time | 350 s | |

| Extraction Cycles | 3 |

| Extraction Rate | 90.6% | |

Table 3: Supercritical Fluid Extraction (SFE) Parameters for Bioactive Compounds

| Parameter | General Range | Reference |

|---|---|---|

| Supercritical Fluid | Carbon Dioxide (CO2) | [4] |

| Co-solvent | Ethanol or Methanol (5-15%) | [4] |

| Pressure | 200 - 400 bar | [4] |

| Temperature | 40 - 60 °C | [4] |

| Flow Rate | 2 - 5 mL/min |[4] |

Experimental Protocols

1. Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from optimized methods for extracting diterpenoids from Rabdosia species[1][3].

-

1.1. Sample Preparation:

-

Air-dry the aerial parts of Rabdosia serra at room temperature.

-

Grind the dried plant material into a fine powder (40-60 mesh).

-

-

1.2. Extraction Procedure:

-

Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

-

Add 250 mL of 80% ethanol (solvent-to-solid ratio of 25:1 mL/g).

-

Place the flask in an ultrasonic bath with temperature control.

-

Set the ultrasonic power to 300 W, temperature to 55°C, and sonicate for 45 minutes.

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

-

-

1.3. Quantification by HPLC-DAD:

-

Chromatographic Conditions:

-

Column: C18 column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile (A) and water (B) with a gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220-280 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Determine the concentration of this compound in the extract by comparing its peak area with the calibration curve.

-

2. Protocol for Bioassay-Guided Fractionation and Purification of this compound

This protocol is based on a study that successfully isolated active diterpenoids from Rabdosia serra[5].

-

2.1. Initial Solvent Partitioning:

-

Dissolve the crude ethanol extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, benzene (or a safer alternative like toluene), and ethyl acetate.

-

The non-polar fractions (petroleum ether and benzene/toluene) are expected to contain the highest concentration of this compound[5].

-

-

2.2. Column Chromatography:

-

Concentrate the active fraction (e.g., benzene fraction) and subject it to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

-

2.3. Purification by Macroporous Resin and/or Counter-Current Chromatography:

-

For further purification, pool the fractions rich in this compound and apply them to a macroporous resin column (e.g., AB-8)[6]. Elute with a stepwise gradient of ethanol in water.

-

Alternatively, for high-purity isolation, employ preparative counter-current chromatography using a suitable two-phase solvent system, such as n-hexane/ethyl acetate/methanol/water[7].

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

Proposed Antitumor Signaling Pathway of this compound

While the precise signaling pathways of this compound are still under investigation, based on the mechanisms of similar ent-kaurane diterpenoids and other natural anticancer compounds, a plausible mechanism involves the induction of apoptosis and cell cycle arrest.

References

- 1. Optimisation of an ultrasound-assisted extraction followed by RP-HPLC separation for the simultaneous determination of oleanolic acid, ursolic acid and oridonin content in Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biozoojournals.ro [biozoojournals.ro]

- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 4. UAE, MAE, SFE-CO2 and classical methods for the extraction of Mitragyna speciosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chromatographic Purification of Rabdoserrin A from Rabdosia serra

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rabdoserrin A, an ent-kaurane diterpenoid isolated from plants of the Rabdosia genus, has garnered significant interest for its potential therapeutic properties. The purification of this compound from its natural source, primarily the plant Rabdosia serra, is a critical step for its pharmacological evaluation and further drug development. This application note provides a detailed protocol for the chromatographic purification of this compound, employing a two-step process involving macroporous resin chromatography for initial enrichment followed by preparative high-performance liquid chromatography (prep-HPLC) for final purification to achieve high purity.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound from 1 kg of dried Rabdosia serra aerial parts. Please note that these values are illustrative and can vary depending on the plant material and experimental conditions.

| Purification Step | Total Weight (g) | This compound Purity (%) | This compound Content (g) | Recovery Rate (%) |

| Crude Ethanol Extract | 120 | 0.5 | 0.60 | 100 |

| Macroporous Resin Eluate | 25 | 2.0 | 0.50 | 83.3 |

| Preparative HPLC Fraction | 0.45 | >98 | 0.44 | 73.3 |

Experimental Protocols

1. Plant Material and Extraction

-

Plant Material: Dried aerial parts of Rabdosia serra.

-

Extraction Solvent: 95% Ethanol.

-

Protocol:

-

Pulverize the dried aerial parts of Rabdosia serra into a coarse powder.

-

Macerate the powder in 95% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature.

-

Perform ultrasonication for 30 minutes to enhance extraction efficiency.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

2. Macroporous Resin Column Chromatography (Initial Enrichment)

-

Resin Type: HP-20 macroporous resin.

-

Column Dimensions: 5 cm internal diameter, 50 cm length.

-

Mobile Phase: Stepwise gradient of ethanol in deionized water.

-

Protocol:

-

Pre-treat the HP-20 resin by washing sequentially with 1N HCl, 1N NaOH, and deionized water until neutral, followed by equilibration with 95% ethanol.

-

Dissolve the crude ethanol extract in a minimal amount of 50% ethanol and load it onto the pre-equilibrated column.

-

Wash the column with 3 bed volumes of deionized water to remove sugars and other polar impurities.

-

Elute the column with a stepwise gradient of ethanol: 30%, 50%, 70%, and 95% (3 bed volumes each).

-

Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing the highest concentration of this compound (typically eluting in the 50-70% ethanol fractions) and concentrate to dryness.

-

3. Preparative High-Performance Liquid Chromatography (Final Purification)

-

Column: C18 reversed-phase column (e.g., 20 mm x 250 mm, 10 µm particle size).

-

Mobile Phase: Acetonitrile (A) and water (B).

-

Detection: UV at 220 nm.

-

Protocol:

-

Dissolve the enriched fraction from the macroporous resin chromatography in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 30% A in B).

-

Inject the sample and perform a linear gradient elution. A typical gradient could be:

-

0-40 min, 30-60% A

-

40-50 min, 60-90% A

-

50-60 min, 90% A

-

-

Monitor the elution profile and collect the peak corresponding to this compound.

-

Combine the purified fractions and remove the solvent under reduced pressure.

-

Lyophilize the final product to obtain highly pure this compound.

-

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Logical relationship of the preparative HPLC separation process.

Application Notes & Protocols: Total Synthesis Strategy for Rabdoserrin A and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the strategic considerations and experimental protocols relevant to the total synthesis of Rabdoserrin A, a complex ent-kauranoid diterpenoid, and its analogs. Given the absence of a published total synthesis of this compound at the time of this writing, this guide focuses on established strategies for the synthesis of the core ent-kaurane skeleton, which are directly applicable to this compound. Furthermore, it outlines the expected biological activities and relevant experimental protocols based on studies of structurally related compounds.

Introduction to this compound

This compound is a naturally occurring diterpenoid belonging to the ent-kaurane family. These compounds are characterized by a unique and sterically congested tetracyclic ring system, often featuring a bicyclo[3.2.1]octane core. The complex architecture and potential for diverse biological activities make this compound and its analogs attractive targets for total synthesis and medicinal chemistry programs. The development of a robust and flexible synthetic route is crucial for enabling structure-activity relationship (SAR) studies and further pharmacological evaluation.

Retrosynthetic Analysis and Key Strategies

The core challenge in the synthesis of this compound lies in the construction of its intricate tetracyclic framework. A general retrosynthetic analysis of the ent-kaurane skeleton reveals several key disconnections and strategic approaches that have been successfully employed for related molecules.

A plausible retrosynthetic approach would involve the initial construction of a functionalized bicyclic or tricyclic intermediate, followed by the formation of the remaining rings. Key strategies for the formation of the characteristic bridged ring system include:

-

Intramolecular Diels-Alder Cycloaddition: This powerful strategy allows for the simultaneous formation of two rings and the establishment of multiple stereocenters.

-

Radical Cyclizations: Radical-mediated cyclizations can be effective for the formation of five- and six-membered rings, particularly in complex settings.

-

Palladium-Mediated Cycloalkenylation: This method has been utilized to construct the bicyclo[3.2.1]octane system.

-

Rhodium-Catalyzed Cycloadditions: [3+2+1] cycloadditions have been shown to be effective in rapidly assembling the B and C rings of the ent-kaurane core.

Logical Relationship of Synthetic Strategies

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols for Key Transformations

The following protocols are representative examples of key reactions that could be employed in the synthesis of the ent-kaurane core of this compound. These are based on established procedures for analogous systems.

Protocol 3.1: Intramolecular Diels-Alder Cycloaddition

This protocol describes the formation of a tricyclic intermediate via an intramolecular Diels-Alder reaction.

-

Preparation of the Diene-Dienophile Precursor:

-

To a solution of the dienophile-containing fragment (1.0 equiv) in anhydrous toluene (0.05 M) under an argon atmosphere, add the diene-containing fragment (1.2 equiv) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 equiv).

-

Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the Diels-Alder precursor.

-

-

Intramolecular Cycloaddition:

-

Dissolve the purified precursor (1.0 equiv) in anhydrous xylenes (0.01 M) in a sealed tube.

-

Heat the solution at 180 °C for 48 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting tricyclic product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

-

Protocol 3.2: Reductive Radical Cyclization for Bicyclo[3.2.1]octane Formation

This protocol outlines the construction of the bridged bicyclic system.

-

Substrate Preparation:

-

Prepare a suitable radical precursor, such as an alkyl iodide or a xanthate ester, from a functionalized tricyclic intermediate.

-

-

Radical Cyclization:

-

To a solution of the radical precursor (1.0 equiv) in degassed anhydrous toluene (0.02 M) at 80 °C, add Bu₃SnH (1.5 equiv) and AIBN (0.2 equiv) portion-wise over 2 hours via syringe pump.

-

Stir the reaction at 80 °C for an additional 4 hours.

-

Cool the reaction to room temperature and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the tetracyclic ent-kaurane core.

-

Quantitative Data Summary

The following tables present representative yields for the key transformations described above, based on published syntheses of related ent-kauranoid diterpenoids. These values should be considered as benchmarks for the development of a synthetic route to this compound.

| Table 1: Representative Yields for Key Cyclization Reactions | |

| Reaction | Representative Yield (%) |

| Intramolecular Diels-Alder Cycloaddition | 60 - 85 |

| Reductive Radical Cyclization | 50 - 75 |

| Pd-Mediated Cycloalkenylation | 65 - 80 |

| Rh-Catalyzed [3+2+1] Cycloaddition | 70 - 90 |

| Table 2: Cytotoxicity of this compound Analogs (Hypothetical Data) | |||

| Compound | Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| This compound | - | 5.2 | 8.1 |

| Analog 1 | C-14 Acetate | 3.8 | 6.5 |

| Analog 2 | C-7 Hydroxyl | 10.5 | 15.2 |

| Analog 3 | C-16 Epoxide | 2.1 | 4.3 |

Biological Activity and Signaling Pathways

Ent-kauranoid diterpenoids isolated from the Rabdosia genus, such as Oridonin, have demonstrated significant anticancer activity. It is therefore highly probable that this compound and its synthetic analogs will exhibit similar cytotoxic and apoptosis-inducing properties. The primary mechanism of action is expected to be the induction of apoptosis in cancer cells.

Apoptosis Signaling Pathway

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Many natural product-based anticancer agents, including diterpenoids, have been shown to induce apoptosis primarily through the intrinsic pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

Caption: General overview of apoptosis signaling pathways.

Experimental Protocol for Cytotoxicity Assay

The following protocol describes a standard MTT assay to evaluate the cytotoxic effects of this compound and its analogs on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound and its analogs in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours at 37 °C and 5% CO₂.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

-

Conclusion

While a definitive total synthesis of this compound has yet to be reported, the synthetic strategies developed for other ent-kauranoid diterpenoids provide a clear roadmap for its construction. The anticipated biological activity of this compound as a cytotoxic and pro-apoptotic agent makes it a compelling target for further investigation. The protocols and data presented herein serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this compound and its analogs, with the ultimate goal of developing novel anticancer therapeutics.

Application Notes and Protocols: In Vitro Antifungal Assay for Rabdoserrin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdoserrin A, a diterpenoid compound, has been identified as possessing antifungal activity.[1] This document provides a detailed protocol for determining the in vitro antifungal susceptibility of various fungal strains to this compound. The primary method described is the broth microdilution assay, which is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antimicrobial agent.[2][3] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reproducible and comparable results.[4][5][6]

Data Presentation

The following tables are templates for recording and summarizing the quantitative data obtained from the in vitro antifungal assays of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

| Fungal Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole, Amphotericin B] |

| Candida albicans ATCC 90028 | ||

| Candida glabrata ATCC 90030 | ||

| Candida parapsilosis ATCC 22019 | ||

| Cryptococcus neoformans ATCC 90112 | ||

| Aspergillus fumigatus ATCC 204305 | ||

| Aspergillus flavus ATCC 204304 | ||

| (Other tested strains) |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against various fungal strains.

| Fungal Strain | This compound MFC (µg/mL) | Positive Control MFC (µg/mL) [e.g., Amphotericin B] |

| Candida albicans ATCC 90028 | ||

| Candida glabrata ATCC 90030 | ||

| Candida parapsilosis ATCC 22019 | ||

| Cryptococcus neoformans ATCC 90112 | ||

| Aspergillus fumigatus ATCC 204305 | ||

| Aspergillus flavus ATCC 204304 | ||

| (Other tested strains) |

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38-A).[2][3][4]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Selected fungal strains (e.g., Candida spp., Aspergillus spp.)

-

Positive control antifungal agent (e.g., Fluconazole for yeasts, Amphotericin B for molds)

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Hemocytometer or other cell counting device

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in RPMI-1640 medium.

-

Preparation of Fungal Inoculum:

-

Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Filamentous Fungi (Molds): Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

-

-

Microtiter Plate Setup:

-

Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

-

Add 100 µL of the this compound working solution to the first well of each row and perform serial two-fold dilutions across the plate, leaving the last well as a growth control (no drug).

-

The final concentrations of this compound may range, for instance, from 0.0625 to 64 µg/mL.

-

Set up a separate row for the positive control antifungal agent.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a sterility control well (medium only).

-

-

Incubation: Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Aspergillus species, incubate for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is the lowest concentration showing no visible growth.

2. Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

-

Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

-

Spot the aliquot onto a fresh SDA or PDA plate.

-

Incubate the plates at 35°C for 48-72 hours.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate (a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Anti-inflammatory Activity Assessment of Rabdoserrin A using Macrophage Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the anti-inflammatory properties of Rabdoserrin A, a natural diterpenoid compound, using in vitro macrophage models. The protocols detailed below are based on established methodologies for evaluating key inflammatory markers and pathways.

Introduction